molecular formula C13H10O5 B1335465 5-[(3-Formylphenoxy)methyl]-2-furoic acid CAS No. 881041-10-7

5-[(3-Formylphenoxy)methyl]-2-furoic acid

Cat. No.: B1335465
CAS No.: 881041-10-7
M. Wt: 246.21 g/mol
InChI Key: BCOINUORALKLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Formylphenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C13H10O5 It is a derivative of furoic acid, featuring a formylphenoxy group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Formylphenoxy)methyl]-2-furoic acid typically involves the reaction of 3-formylphenol with 5-(chloromethyl)-2-furoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Formylphenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-[(3-Carboxyphenoxy)methyl]-2-furoic acid.

    Reduction: 5-[(3-Hydroxymethylphenoxy)methyl]-2-furoic acid.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Formylphenoxy)methyl]-2-furoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3-Formylphenoxy)methyl]-2-furoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can undergo reactions with nucleophiles in biological molecules, leading to the formation of covalent bonds and subsequent biological activity. The furan ring and phenoxy group may also contribute to its overall activity by interacting with hydrophobic or aromatic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Methylphenoxy)methyl]-2-furoic acid
  • 5-[(3-Hydroxyphenoxy)methyl]-2-furoic acid
  • 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Comparison

5-[(3-Formylphenoxy)methyl]-2-furoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, such as 5-[(3-Methylphenoxy)methyl]-2-furoic acid, the formyl derivative can participate in additional chemical reactions, such as oxidation and reduction, providing a broader range of synthetic and functional possibilities.

Properties

IUPAC Name

5-[(3-formylphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-7-9-2-1-3-10(6-9)17-8-11-4-5-12(18-11)13(15)16/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOINUORALKLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229180
Record name 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881041-10-7
Record name 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881041-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.